molecular formula C10H17N3O3S B3016400 Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate CAS No. 2375273-08-6

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate

Cat. No.: B3016400
CAS No.: 2375273-08-6
M. Wt: 259.32
InChI Key: OCVSUYSLLIDVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a cyano group, and a methylsulfonimidoyl group attached to an azetidine ring

Properties

IUPAC Name

tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-10(2,3)16-9(14)13-5-8(6-13)17(4,15)12-7-11/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSUYSLLIDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=NC#N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions, including temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted azetidines or cyano derivatives.

Scientific Research Applications

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity for its targets. The methylsulfonimidoyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: Similar structure but lacks the cyano group.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of the cyano and methylsulfonimidoyl groups.

    Tert-butyl 3-(1-cyano-1-methylethyl)azetidine-1-carboxylate: Features a different substitution pattern on the azetidine ring

Uniqueness

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is unique due to the presence of both the cyano and methylsulfonimidoyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups with the azetidine ring makes this compound a valuable scaffold for the development of new molecules with diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.